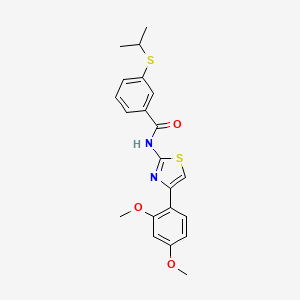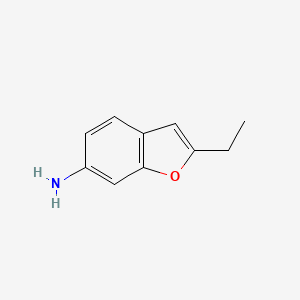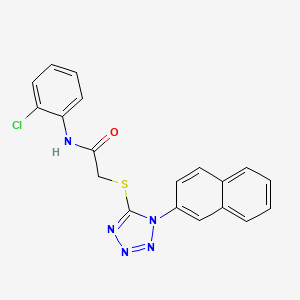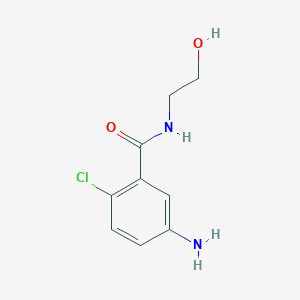
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMTB, and it is a thiazole-based inhibitor that has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide belongs to the class of thiazole derivatives, which have been extensively studied for their antimicrobial properties. Research has shown that thiazole derivatives exhibit significant antimicrobial activity. Specifically, derivatives with electron-donating groups like hydroxyl, amino, and methoxy on the phenyl ring demonstrate enhanced antimicrobial efficacy. This indicates that N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide could potentially have strong antimicrobial properties due to its dimethoxy substituted phenyl ring (Chawla, 2016).
Anticancer Activity
Thiazole derivatives, including N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide, have also been explored for their potential in anticancer therapy. Studies have shown that these compounds, when synthesized with certain substitutions, exhibit significant anticancer activity against various cancer cell lines. This suggests that N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide could be a promising candidate for the development of new anticancer drugs (Ravinaik et al., 2021).
Anti-inflammatory Properties
Research into thiazole derivatives has also revealed their potential as anti-inflammatory agents. Compounds derived from this class have shown efficacy in reducing inflammation, making them potential candidates for the development of new anti-inflammatory drugs. Therefore, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide could possess anti-inflammatory properties as well (Lynch et al., 2006).
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-9-8-15(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFCKWYSBAPQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)





![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2405389.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)

![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)
![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)
![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)